molecular formula C7H9NO B078692 2(1H)-Pyridinone, 1-ethyl- CAS No. 13337-79-6

2(1H)-Pyridinone, 1-ethyl-

Cat. No. B078692
CAS RN: 13337-79-6
M. Wt: 123.15 g/mol
InChI Key: MTSQHZHIEDRSOM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, solubility, and reactivity. These properties can provide valuable information about how the compound behaves under different conditions .

Scientific Research Applications

  • Analgesic and Anti-inflammatory Activities: 2-methyl/ethyl-3-hydroxy-4(1H)-pyridinones, a related group of compounds, have shown significant analgesic and anti-inflammatory activities in tests. These compounds exhibited higher analgesic activities than acetylsalicylic acid, and some derivatives demonstrated higher anti-inflammatory activities than indometacin (Aytemir, Uzbay, & Erol, 1999).

  • Synthesis of Highly Functionalized Tetrahydropyridines: Ethyl 2-methyl-2,3-butadienoate, a related compound, has been used in a phosphine-catalyzed [4 + 2] annulation to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showing complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

  • HIV-1 Reverse Transcriptase Inhibitors: Derivatives of 2-pyridinone, specifically 3-[2-(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one, have been developed as potent, specific reverse transcriptase inhibitors for HIV-1. These compounds showed significant antiviral activity in cell culture (Hoffman et al., 1993).

  • Nonlinear Optical Properties: 1-Ethyl-2,6-dimethyl-4(1H)-pyridinone has been identified as a potential nonlinear optical crystalline material for second harmonic generation till the near ultraviolet region. Its crystal structure has been analyzed, showing potential for optical applications (Fur, Masse, Cherkaoui, & Nicoud, 1995).

  • Structural Analysis: Studies on derivatives of 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone and 1-ethyl-3-hydroxy-2-methyl-4(1H)-pyridinone have been conducted to understand their structural properties and the impact of different substituents (Xiao, van der Helm, Goerlitz, Hider, & Dobbin, 1993).

  • Dioxomolybdenum(VI) Complexes: Ethyl maltol and 1-alkyl-2-ethyl-3-hydroxy-4-pyridin-4(1H)-ones have been used to prepare dioxomolybdenum(VI) complexes, showing potential in coordination chemistry (Tam, Fletcher, Vogels, Westcott, & Decken, 2003).

properties

IUPAC Name

1-ethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSQHZHIEDRSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158092
Record name 2(1H)-Pyridinone, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyridinone, 1-ethyl-

CAS RN

13337-79-6
Record name 2(1H)-Pyridinone, 1-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013337796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridinone, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYL-2-PYRIDONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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